molecular formula C15H13Cl2NOS B3016189 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide CAS No. 2415572-35-7

2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide

Cat. No.: B3016189
CAS No.: 2415572-35-7
M. Wt: 326.24
InChI Key: QTVPQIJAQVSJID-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions, and a thiophene ring attached to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiophene ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated benzamide, modified thiophene derivatives.

    Substitution: Functionalized benzamides with various substituents replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound can be utilized in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound can be used in the development of new agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • 2,4-Dichloro-N-(1,1-dioxo-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide
  • N-(1,1-dioxo-tetrahydro-thiophen-3-yl)-4-nitro-benzamide

Uniqueness

2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and a cyclopropyl group. This combination of structural features may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-11-1-2-12(13(17)7-11)14(19)18-9-15(4-5-15)10-3-6-20-8-10/h1-3,6-8H,4-5,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVPQIJAQVSJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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